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1,3,5-triphenyl-1,5-pentanedione dioxime
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Description
1,3,5-triphenyl-1,5-pentanedione dioxime is a useful research compound. Its molecular formula is C23H22N2O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.168127949 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes
The synthesis of 1,3,5-triphenyl-1,5-pentanedione can be achieved through several methods:
- Base-Catalyzed Condensation : A common approach involves the condensation of acetophenone and benzaldehyde under basic conditions. This method yields a mixture of products including the desired compound and various byproducts.
- One-Pot Synthesis : Recent studies have shown that using intermediates like 2-benzyl-1,3,5-triphenylpentane-1,5-dione can simplify the synthesis process by allowing for multiple reactions to occur in a single step .
Applications in Organic Synthesis
-
Building Block for Heterocycles :
- The compound is used to synthesize various heterocyclic compounds. Notably, it reacts with 3-pyrazolamines to produce 5,7-diphenylpyrazolo[1,5-a]pyrimidines through a C-C bond cleavage mechanism. This reaction highlights its potential for developing biologically active compounds.
-
Nazarov Cyclization :
- 1,3,5-triphenyl-1,5-pentanedione can undergo acid-catalyzed Nazarov cyclization when reacted with benzaldehyde. This reaction leads to the formation of substituted indanones or indeno[1,2-b]pyrans in a one-pot process. The ability to form cyclic compounds is crucial for creating complex molecular architectures .
- Pharmaceutical Applications :
Case Study 1: Synthesis and Biological Evaluation
A study demonstrated the synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidines using 1,3,5-triphenyl-1,5-pentanedione as a precursor. The resulting compounds exhibited promising biological activities against specific cancer cell lines. This research underscores the compound's utility in drug discovery and development.
Case Study 2: Reaction Mechanisms
Research investigating the reaction mechanisms of 1,3,5-triphenyl-1,5-pentanedione has provided insights into its reactivity patterns. The compound's ability to participate in both base-induced and acid-catalyzed reactions reveals its versatility and potential for diverse synthetic applications .
Properties
IUPAC Name |
(NZ)-N-[(5Z)-5-hydroxyimino-1,3,5-triphenylpentylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25-27)20-14-8-3-9-15-20/h1-15,21,26-27H,16-17H2/b24-22-,25-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSYZTHRPVSNTI-HKOLQMFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=NO)C2=CC=CC=C2)CC(=NO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C/C(=N/O)/C2=CC=CC=C2)C/C(=N/O)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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